1-sec-butyl-3-methyl-1H-pyrazole
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Description
1-Sec-butyl-3-methyl-1H-pyrazole is a useful research chemical with the CAS number 1172938-74-7 . It is a heterocyclic compound with a pyrazole core, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Pyrazoles, including this compound, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can be used to access a pyrazoline, which can then be oxidized in situ to obtain a 1,3,5-trisubstituted pyrazole .Molecular Structure Analysis
The molecular formula of this compound is C8H14N2 . The compound has a molecular weight of 138.21 . The InChI key is NTAJPPAJQLYKBR-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including this compound, are involved in a variety of chemical reactions. For example, they can undergo [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . They can also participate in one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 138.21 and a molecular formula of C8H14N2 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.Safety and Hazards
While specific safety data for 1-sec-butyl-3-methyl-1H-pyrazole is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
1-butan-2-yl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-8(3)10-6-5-7(2)9-10/h5-6,8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJPPAJQLYKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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